3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one
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Overview
Description
3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of phenylpyrrolidines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Introduction of the Trimethoxyphenyl Group: This step may involve a nucleophilic substitution reaction using a trimethoxybenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group might interact with hydrophobic pockets, while the pyrrolidine ring could form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Phenylpyrrolidin-1-yl)-1-phenylpropan-1-one: Lacks the trimethoxy groups, which may affect its potency and selectivity.
3-(3-Phenylpyrrolidin-1-yl)-1-(4-methoxyphenyl)propan-1-one: Contains a single methoxy group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trimethoxyphenyl group in 3-(3-Phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C22H27NO4 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(3-phenylpyrrolidin-1-yl)-1-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H27NO4/c1-25-20-13-18(14-21(26-2)22(20)27-3)19(24)10-12-23-11-9-17(15-23)16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3 |
InChI Key |
CBHGHNQKXANTGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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